8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO. It has a molecular weight of 316.19 . The IUPAC name for this compound is 8-chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is 1S/C17H12ClNO2/c1-10-5-7-11(8-6-10)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Copolymers with Antimicrobial Activity : 4-Chloro-3-methyl phenyl methacrylate (CMPM) and 8-quinolinyl methacrylate (8-QMA) were synthesized, and their copolymers showed antimicrobial activity against bacteria, fungi, and yeast. The process involved free-radical polymerization, and the copolymers' thermal stability was evaluated with thermogravimetric analysis (Patel, Patel, Ray, & Patel, 2005).
Chemical Reactivity and Interactions
- Study on Ligand Substitution Reactions in Platinum(II) Complexes : Investigated how the introduction of the quinoline moiety affects the reactivity of platinum(II) complexes. This study helps understand the electronic and π-conjugation roles of quinoline in these reactions (Kinunda & Jaganyi, 2014).
Crystal and Molecular Structure Analysis
- Structure Analysis of Quinoline Complexes : The molecular structure of aqua(benzo[h]quinoline)[2-(dimethylaminomethyl)phenyl-N]palladium(II) perchlorate was determined, offering insights into the nature of Pd⋯H–C interactions in quinoline complexes (Deeming, Rothwell, Hursthouse, & New, 1978).
Chemical Synthesis and Analysis
- Synthesis of Quinolin-8-ol Derivative : Describes the synthesis and structural determination of 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol, contributing to the understanding of quinoline derivatives (Shangguan Peng-cheng, 2011).
Molecular Transformations
- Transformations of 1-Benzazepines with Phosphoryl Chloride : Examines the novel ring transformations in the reactions of 1-benzazepines with phosphoryl chloride, contributing to the knowledge of quinoline-related compounds (Stringer et al., 1985).
Chemical Reactions and Structural Studies
- Reactions between Arylhydrazinium Chlorides and Quinoline Derivatives : Studied the formation of hydrazone and pyrazolo[3,4-b]quinoline derivatives, significant for their antimicrobial and antiviral activities (Kumara et al., 2016).
NMR Spectroscopic Studies
- NMR Studies on the Action of Ammonium Chloride to Chloroquine : Probed the interactions of ammonium chloride with chloroquine, a quinoline derivative, using proton and carbon-13 NMR spectroscopy (Kosugi, Yamura, & Furuya, 1990).
properties
IUPAC Name |
8-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-5-7-11(8-6-10)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPJSRSUODDGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.